Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone
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Overview
Description
Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone is a heterocyclic compound that features a unique structure, combining both pyridine and pyrimidine rings with a phenylsulfanyl group. This compound, due to its multi-functional groups, is of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes:
Starting Materials: : The synthesis typically begins with a precursor such as 6-(phenylsulfanyl)pyrimidine.
Reactions
Step 1: : Nucleophilic substitution with 4-chloropyridine to introduce the pyridine ring.
Step 2: : Introduction of the methyl sulfone group through a sulfone forming reaction, such as oxidation of a methylthio intermediate with hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods:
Industrial production involves the scaling up of the synthetic routes described above, often optimized for yield and purity. Typically, batch or continuous flow reactors may be used, leveraging catalytic processes and automated systems to streamline production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The phenylsulfanyl group can be oxidized to a sulfone using strong oxidizing agents.
Reduction: : Reduction of the pyridine ring can be achieved using agents like lithium aluminium hydride.
Substitution: : Halogenated derivatives can undergo nucleophilic or electrophilic substitution.
Common Reagents and Conditions:
Oxidation: : Use of hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent, such as dichloromethane.
Reduction: : Lithium aluminium hydride in dry ether.
Substitution: : Sodium hydride in dimethylformamide for nucleophilic substitution, or an acidic catalyst for electrophilic substitution.
Major Products:
Oxidation: : Formation of sulfone derivatives.
Reduction: : Formation of dihydropyridine compounds.
Substitution: : Various substituted pyrimidines and pyridines depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Catalysis: : Serves as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of reactions.
Biology:
Antimicrobial Agents: : Exhibits potential antimicrobial properties, particularly against gram-positive bacteria.
Medicine:
Drug Development: : A scaffold for developing kinase inhibitors and other therapeutic agents.
Industry:
Materials Science: : Utilized in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone acts by interacting with specific molecular targets, such as kinases in biological systems. The pyridine and pyrimidine rings allow it to bind to enzyme active sites, inhibiting activity. The sulfone group enhances its solubility and bioavailability, facilitating cellular uptake and interaction with target proteins.
Comparison with Similar Compounds
4-(2-Pyridyl)thiazole: : Features similar heterocyclic structures but different substituent groups.
2-(4-Pyridyl)pyrimidine: : Shares the pyrimidine-pyridine core but lacks the phenylsulfanyl group.
Phenylsulfanyl-pyrimidines: : Have the same phenylsulfanyl group but different core structures.
Uniqueness:
Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone stands out due to its combined functional groups, which provide unique reactivity patterns and a broad range of applications across various scientific fields. Its ability to form stable compounds and undergo selective reactions makes it a versatile compound in research and industrial applications.
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Biological Activity
Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone, known by its CAS number 477711-29-8, is a complex organic compound that exhibits significant biological activity. This article explores its properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in pharmacology.
- Molecular Formula : C17H15N3OS2
- Molecular Weight : 341.45 g/mol
- Boiling Point : Approximately 542.5 °C (predicted)
- Density : 1.39 g/cm³ (predicted)
- pKa : 1.50 (predicted)
These properties suggest that the compound is stable under various conditions, which is essential for its biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures often exhibit inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes.
Biological Activity
-
Antimicrobial Activity :
- Recent studies have shown that derivatives of this compound exhibit potent antibacterial properties against various strains, including MRSA, E. coli, K. pneumoniae, and A. baumannii. For instance, one study highlighted that certain derivatives demonstrated growth inhibition rates exceeding 85% against these pathogens .
-
Anti-inflammatory Properties :
- The compound has been evaluated for its anti-inflammatory effects, showing selective inhibition of COX-2 over COX-1. This selectivity is crucial for minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity index (SI) for some derivatives was reported to be significantly higher than that of indomethacin, a common reference drug .
- Cytotoxicity :
Study 1: Antimicrobial Efficacy
In a comparative study involving various synthesized compounds related to this compound, it was found that certain derivatives exhibited minimal inhibitory concentrations (MIC) comparable to established antibiotics like ceftriaxone. The most potent derivative demonstrated an MIC of 4 µg/mL against A. baumannii, indicating significant antibacterial potential .
Study 2: COX Inhibition
Research focusing on the anti-inflammatory activity revealed that several derivatives achieved IC50 values ranging from 0.10 to 0.31 µM for COX-2 inhibition, showcasing their potential as anti-inflammatory agents with high selectivity . These findings highlight the compound's relevance in developing new therapeutic agents targeting inflammation.
Summary of Findings
Property | Value/Observation |
---|---|
Antibacterial Activity | Effective against MRSA, E. coli |
COX-2 Inhibition | IC50 = 0.10–0.31 µM |
Cytotoxicity | Higher therapeutic index |
Safety Profile | Non-toxic at therapeutic doses |
Properties
IUPAC Name |
4-(methylsulfonylmethyl)-6-phenylsulfanyl-2-pyridin-4-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-24(21,22)12-14-11-16(23-15-5-3-2-4-6-15)20-17(19-14)13-7-9-18-10-8-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBXXOUTHPFSQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=NC(=N1)C2=CC=NC=C2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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